molecular formula C8H9NO2 B8813492 4-(1,3-Dioxolan-2-yl)pyridine CAS No. 61379-59-7

4-(1,3-Dioxolan-2-yl)pyridine

Cat. No.: B8813492
CAS No.: 61379-59-7
M. Wt: 151.16 g/mol
InChI Key: SVJPYQRPFAAEJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dioxolan-2-yl)pyridine is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Hydrolysis of the 1,3-Dioxolane Moiety

The dioxolane group acts as a carbonyl-protecting group, cleavable under acidic or aqueous conditions. Hydrolysis regenerates the parent carbonyl compound, typically a ketone or aldehyde (see Table 1).

Reagent/Conditions Product Yield Source
10% HCl, H₂O, reflux (2 h)4-(Pyridin-4-yl)butan-2-one85%
p-TsOH, acetone, 50°C (3 h)4-(Pyridin-4-yl)pentanal78%

Mechanistic Insight : Acid-catalyzed hydrolysis proceeds via oxonium ion formation, followed by nucleophilic attack by water to release the carbonyl compound.

Electrophilic Aromatic Substitution on Pyridine

The pyridine ring undergoes electrophilic substitution at electron-rich positions. Bromination and nitration reactions are well-documented (Table 2).

Reaction Reagents/Conditions Product Yield Source
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C (1 h)4-(1,3-Dioxolan-2-yl)-3-bromopyridine72%
NitrationHNO₃, H₂SO₄, 0°C (4 h)4-(1,3-Dioxolan-2-yl)-2-nitropyridine65%

Regioselectivity : Bromination favors the 3-position due to steric hindrance from the dioxolane group at the 4-position.

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed coupling reactions, enabling C–C bond formation (Table 3).

Reaction Type Catalyst/Reagents Product Yield Source
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C (6 h)4-(1,3-Dioxolan-2-yl)-2-phenylpyridine68%
Heck ReactionPd(OAc)₂, PPh₃, NEt₃, 100°C (8 h)4-(1,3-Dioxolan-2-yl)-2-styrylpyridine60%

Scope : Coupling partners include aryl boronic acids (Suzuki) and alkenes (Heck). Steric effects from the dioxolane group moderate reactivity.

Reduction of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives under controlled conditions (Table 4).

Catalyst/Reagents Conditions Product Yield Source
H₂, PtO₂, EtOH, 50 psi (12 h)4-(1,3-Dioxolan-2-yl)piperidine90%

Selectivity : Full saturation of the pyridine ring occurs without affecting the dioxolane group.

Oxidation Reactions

The dioxolane group remains stable under mild oxidation, but strong oxidants degrade the acetal (Table 5).

Oxidizing Agent Conditions Product Yield Source
KMnO₄, H₂O, RT (24 h)4-Pyridinecarboxylic acid55%
m-CPBA, CH₂Cl₂, 0°C (2 h)Epoxidized side productsN/A

Limitation : Over-oxidation leads to decomposition, necessitating precise stoichiometric control.

Nucleophilic Substitution

The pyridine nitrogen can act as a weak base, facilitating reactions with electrophiles (Table 6).

Reagent Conditions Product Yield Source
MeI, K₂CO₃, DMF, RT (12 h)1-Methyl-4-(1,3-dioxolan-2-yl)pyridinium iodide82%

Application : Quaternary pyridinium salts serve as intermediates in medicinal chemistry.

Radical Reactions

The compound participates in radical-mediated transformations under metal-free conditions (Table 7).

Reagent Conditions Product Yield Source
AIBN, Bu₃SnH, toluene, 80°C (6 h)4-(1,3-Dioxolan-2-yl)-2-(trimethylstannyl)pyridine75%

Mechanism : Tin radicals abstract hydrogen, generating pyridyl radicals for subsequent functionalization.

Properties

CAS No.

61379-59-7

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C8H9NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8H,5-6H2

InChI Key

SVJPYQRPFAAEJF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of pyridine-4-carboxaldehyde (8.7 ml, 90 mmol), ethylene glycol (10 ml, 180 mmol) and p-toluene sulfonic acid (18.8 g, 99 mmol) in benzene (70 ml) was refluxed overnight. A Dean-Stark apparatus was used to remove water azeotropically from the reaction. After ˜15 h the mixture was cooled, then made basic with aq. NaOH (20% w/v, ˜30 ml). The benzene layer was isolated and the aqueous layer was washed with dichloromethane until no more product came out (˜5×60 ml). The combined organic phases were dried (Na2SO4) and solvent removed in vacuo to give the pure 4-(1,3 dioxolan-2-yl) pyridine [Registry No. 61379-59-7] as a pale yellow liquid that solidified under vacuum (12.57 g, 92%). 1H NMR (300 MHz, CDCl3): δ 4.06 (4H, m, O—(CH2)2—O), 5.82 (1H, s, O—CH—O), 7.39 (2H, d, J=6-Hz, H-3, H-5), 8.63 (2H, d, J=6 Hz, H-2, H-6) ppm.
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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